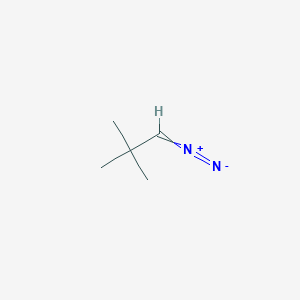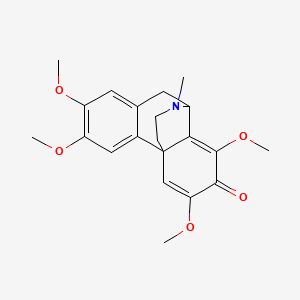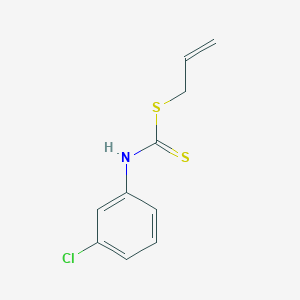
Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate is an organic compound that belongs to the class of carbamodithioates These compounds are characterized by the presence of a carbamodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom The compound has a prop-2-en-1-yl group attached to the nitrogen atom of the carbamodithioate group and a 3-chlorophenyl group attached to the carbon atom of the carbamodithioate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate typically involves the reaction of 3-chloroaniline with carbon disulfide and an alkylating agent such as allyl bromide. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and increased yield. The process involves:
Reactants: 3-chloroaniline, carbon disulfide, allyl bromide
Catalyst: Potassium hydroxide
Temperature: Controlled to optimize yield and purity
化学反応の分析
Types of Reactions
Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent such as dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Various substituted carbamodithioates
科学的研究の応用
Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of pesticides and fungicides due to its ability to inhibit the growth of certain microorganisms.
作用機序
The mechanism of action of Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate involves the interaction of the carbamodithioate group with specific molecular targets. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This is particularly relevant in the inhibition of proteases, where the compound binds to the catalytic site and prevents substrate binding and subsequent catalysis. The molecular pathways involved include the disruption of enzyme activity and the inhibition of cellular processes dependent on these enzymes.
類似化合物との比較
Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate can be compared with other carbamodithioate compounds, such as:
- Prop-2-en-1-yl (4-chlorophenyl)carbamodithioate
- Prop-2-en-1-yl (3-bromophenyl)carbamodithioate
- Prop-2-en-1-yl (3-methylphenyl)carbamodithioate
Uniqueness
- Chlorine Substitution : The presence of a chlorine atom at the 3-position of the phenyl ring in this compound imparts unique electronic properties, affecting its reactivity and interaction with molecular targets.
- Reactivity : The specific substitution pattern influences the compound’s reactivity in chemical reactions, making it distinct from other similar compounds.
特性
CAS番号 |
713-72-4 |
|---|---|
分子式 |
C10H10ClNS2 |
分子量 |
243.8 g/mol |
IUPAC名 |
prop-2-enyl N-(3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C10H10ClNS2/c1-2-6-14-10(13)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H,12,13) |
InChIキー |
VMNCNPWWZYTRFD-UHFFFAOYSA-N |
正規SMILES |
C=CCSC(=S)NC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


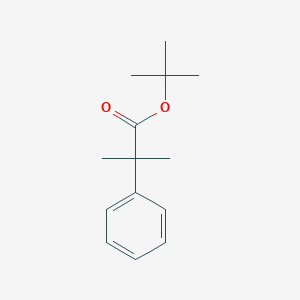
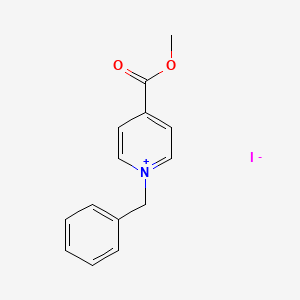



![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)
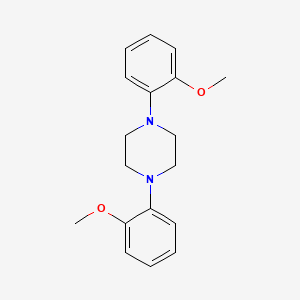
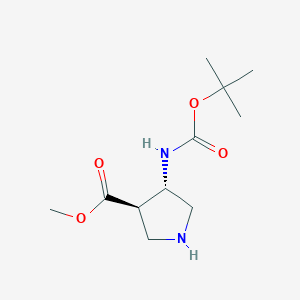
![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)
